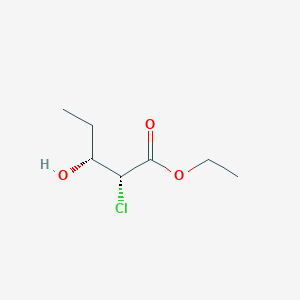
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate
Descripción general
Descripción
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a chlorine atom and a hydroxyl group on a pentanoate backbone, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate typically involves the Mukaiyama crossed aldol reaction. This reaction is performed between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes like 2-chloroacetaldehyde . The reaction conditions are carefully controlled to ensure the desired stereochemistry, resulting in the formation of the compound with R/R configuration at the chiral centers.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of optimized catalysts and reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a different functional group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide) can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce alcohols or alkanes.
- Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a building block in material science
Mecanismo De Acción
The mechanism of action of Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the chlorine atom can act as a leaving group in substitution reactions. These interactions facilitate the compound’s role as an intermediate in various biochemical and chemical processes .
Comparación Con Compuestos Similares
- Rac-(2R,3R)-S-Ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate**
- Rac-(2R,3R)-S-Ethyl-2-phenyl-3-(tosyloxy)buthanethioate**
Comparison: Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications.
Propiedades
IUPAC Name |
ethyl (2R,3R)-2-chloro-3-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-3-5(9)6(8)7(10)11-4-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQZXQLKFZJTPZ-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)OCC)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](C(=O)OCC)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90835464 | |
| Record name | Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90835464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832110-39-1 | |
| Record name | Ethyl (2R,3R)-2-chloro-3-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90835464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


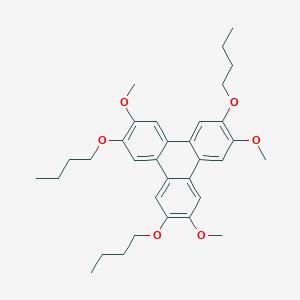
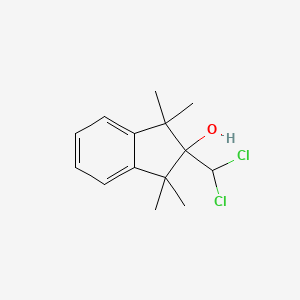
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14197133.png)
![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
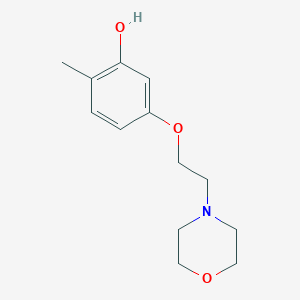
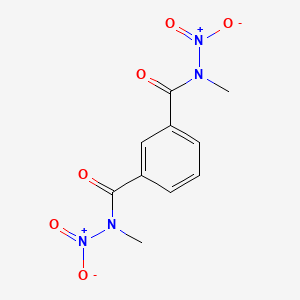
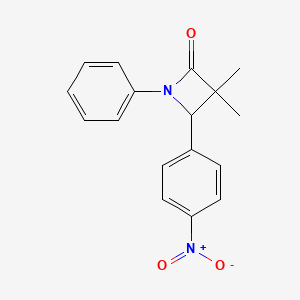


![4,4'-[But-2-ene-2,3-diyldi(4,1-phenylene)]bis(morpholine)](/img/structure/B14197164.png)
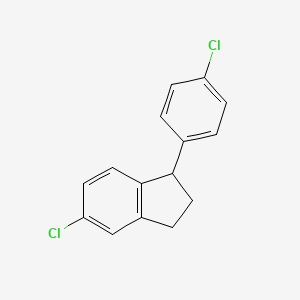


![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
